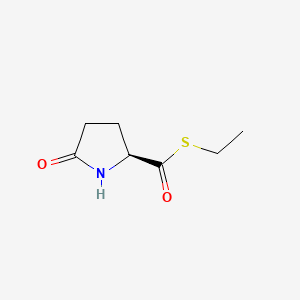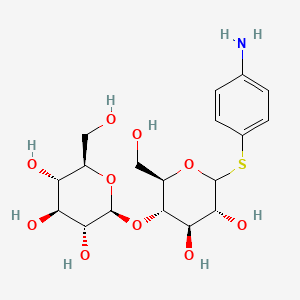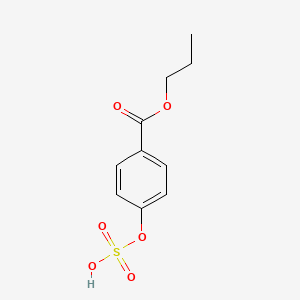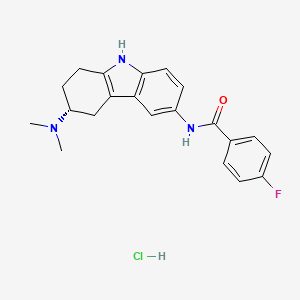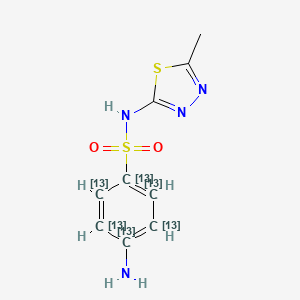
Sulfamethizole-13C6
Übersicht
Beschreibung
Sulfamethizole-13C6 is a variant of Sulfamethizole, a sulfonamide antibiotic used to treat a wide variety of susceptible bacterial infections . It is a small molecule that has been approved for use and is also under investigation for veterinary applications .
Molecular Structure Analysis
The molecular formula of Sulfamethizole-13C6 is C3(13C)6H10N4O2S2 . The average molecular weight is 276.29 g/mol .Chemical Reactions Analysis
Sulfamethizole is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . The inhibited reaction is necessary in these organisms for the synthesis of folic acid .Physical And Chemical Properties Analysis
Sulfamethizole has a density of 1.6±0.1 g/cm3, a boiling point of 504.9±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 77.4±3.0 kJ/mol and a flash point of 259.1±30.7 °C .Wissenschaftliche Forschungsanwendungen
Crystallization and Particle Formation
Sulfamethizole has been extensively studied for its crystallization properties using supercritical and liquid antisolvent processes. Research demonstrates that the crystallization conditions, including the choice of solvent and antisolvent, temperature, and carbon dioxide injection rate, significantly influence the crystal habits and size distribution of sulfamethizole particles. Various crystal forms such as tabular, platy, acicular, and prismatic have been observed, which are essential for pharmaceutical applications due to their impact on drug solubility and bioavailability (Yeo & Lee, 2004).
Environmental Impact and Degradation
Studies on the environmental fate of sulfamethizole have revealed its susceptibility to photodegradation. Factors such as the presence of heterocyclic groups and pH levels significantly influence the rate of photodegradation. Understanding the degradation pathways and products is crucial for assessing the environmental impact and for developing strategies to mitigate the potential adverse effects of sulfamethizole residues in aquatic environments (Boreen, Arnold, & McNeill, 2004).
Electrochemical Sensing and Analysis
The electrochemical behavior of sulfamethizole has been studied for its potential in developing efficient sensors for drug detection. Modified electrodes with nanomaterials like Fe-doped ZnO nanorods have shown promising results in enhancing the sensitivity and selectivity for sulfamethizole detection, highlighting its applications in pharmaceutical quality control and in monitoring its presence in biological samples (Meshki, Behpour, & Masoum, 2015).
Cocrystallization for Enhanced Properties
Research on cocrystallization of sulfamethizole with various coformers has been conducted to explore the potential of forming cocrystals with improved physical and chemical properties. The studies focus on understanding the interactions and hydrogen bonding patterns in cocrystals, which are crucial for modifying the solubility, stability, and bioavailability of the drug (Suresh et al., 2015).
Microbial Degradation and Impact on Ecosystems
Investigations into the microbial degradation of sulfamethizole have identified specific bacterial families that play a crucial role in the degradation process. These findings are significant for understanding the environmental fate of sulfamethizole and for developing bioremediation strategies to mitigate its impact on ecosystems and antibiotic resistance propagation (Ouyang, Su, Richnow, & Adrian, 2019).
Wirkmechanismus
Target of Action
Sulfamethizole-13C6, a sulfonamide antibiotic, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
Sulfamethizole-13C6 acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing PABA from binding to the enzyme . This inhibition disrupts the synthesis of folic acid, leading to a deficiency that hampers bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by Sulfamethizole-13C6 affects the folic acid synthesis pathway in bacteria . Folic acid is a vital component in the synthesis of nucleic acids and proteins. By disrupting this pathway, Sulfamethizole-13C6 prevents bacterial replication and growth .
Pharmacokinetics
They can reach high levels in various body fluids, including pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus
Result of Action
The primary result of Sulfamethizole-13C6’s action is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, it prevents the formation of essential components for bacterial survival, leading to the effective treatment of bacterial infections .
Action Environment
The efficacy and stability of Sulfamethizole-13C6, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, the pH of the environment can impact the drug’s solubility and absorption.
Safety and Hazards
Sulfamethizole-13C6 is intended for research and development use only and is not recommended for medicinal or household use . It can cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
While specific future directions for Sulfamethizole-13C6 are not available, research on sulfonamides like Sulfamethizole continues. For instance, a study demonstrates a reusable and label-free electrochemical sensor for the rapid and sensitive detection of sulfamethizole . Another study discusses the simultaneous identification and quantification of 21 veterinary drugs, including sulfamethizole, in pork muscle samples . These studies indicate ongoing research interest in sulfamethizole and related compounds.
Eigenschaften
IUPAC Name |
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACCAVUAMIDAGB-CLQMYPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamethizole-13C6 | |
CAS RN |
1334378-92-5 | |
| Record name | 1334378-92-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

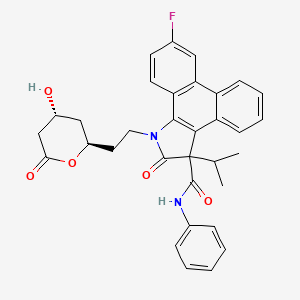



![2-{[(8-Methylnonyl)oxy]carbonyl}benzoate](/img/structure/B565961.png)


![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)
